molecular formula C26H38O4 B131416 Desoxycorticosterone pivalate CAS No. 808-48-0

Desoxycorticosterone pivalate

Katalognummer: B131416
CAS-Nummer: 808-48-0
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: VVOIQBFMTVCINR-WWMZEODYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desoxycorticosterone pivalate is a synthetic mineralocorticoid hormone and an analog of desoxycorticosterone. It is primarily used in veterinary medicine to treat conditions such as Addison’s disease in dogs. The compound is known for its prolonged duration of action and is typically administered via intramuscular injection .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Desoxycorticosteron-Pivalat wird durch Veresterung von 11-Desoxycorticosteron mit Pivalinsäure synthetisiert. Die Reaktion beinhaltet die Verwendung eines sauren Katalysators, um die Bildung der Esterbindung zwischen der Hydroxylgruppe von 11-Desoxycorticosteron und der Carboxylgruppe der Pivalinsäure zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von Desoxycorticosteron-Pivalat großtechnische Veresterungsprozesse. Die Reaktion wird typischerweise in einem Lösungsmittel wie Methanol oder Aceton durchgeführt, wobei ein saurer Katalysator hinzugefügt wird, um die Reaktionsgeschwindigkeit zu erhöhen. Das Produkt wird dann durch Kristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desoxycorticosteron-Pivalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Desoxycorticosteron-Pivalat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Desoxycorticosteron-Pivalat übt seine Wirkungen aus, indem es an den Mineralocorticoid-Rezeptor im Zytoplasma bindet. Diese Bindung bildet einen Steroid-Rezeptor-Komplex, der in den Zellkern transloziert, wo er mit Chromatin interagiert, um die Transkription spezifischer Gene zu initiieren. Diese Gene sind an der Regulierung des Elektrolythaushalts beteiligt, was zu einer erhöhten Natriumretention und Kaliumausscheidung führt .

Ähnliche Verbindungen:

  • Desoxycorticosteronacetat
  • Fludrocortisonacetat
  • Aldosteron

Vergleich: Desoxycorticosteron-Pivalat ist einzigartig in seiner verlängerten Wirkdauer im Vergleich zu anderen Mineralocorticoiden. Während Desoxycorticosteronacetat und Fludrocortisonacetat ebenfalls zur Behandlung von Nebenniereninsuffizienz eingesetzt werden, bietet Desoxycorticosteron-Pivalat den Vorteil einer weniger häufigen Dosierung aufgrund seiner Eigenschaften der verlängerten Freisetzung. Aldosteron hingegen ist ein natürlich vorkommendes Mineralocorticoid mit einer kürzeren Halbwertszeit und wird typischerweise nicht in therapeutischen Anwendungen eingesetzt .

Wirkmechanismus

Desoxycorticosterone pivalate exerts its effects by binding to the mineralocorticoid receptor in the cytoplasm. This binding forms a steroid-receptor complex that translocates to the nucleus, where it interacts with chromatin to initiate the transcription of specific genes. These genes are involved in the regulation of electrolyte balance, leading to increased sodium retention and potassium excretion .

Vergleich Mit ähnlichen Verbindungen

  • Desoxycorticosterone acetate
  • Fludrocortisone acetate
  • Aldosterone

Comparison: Desoxycorticosterone pivalate is unique in its prolonged duration of action compared to other mineralocorticoids. While desoxycorticosterone acetate and fludrocortisone acetate are also used to treat adrenal insufficiency, this compound offers the advantage of less frequent dosing due to its extended release properties. Aldosterone, on the other hand, is a naturally occurring mineralocorticoid with a shorter half-life and is not typically used in therapeutic applications .

Biologische Aktivität

Desoxycorticosterone pivalate (DOCP) is a synthetic mineralocorticoid used primarily in veterinary medicine, particularly for treating primary hypoadrenocorticism (Addison's disease) in dogs. This article explores the biological activity of DOCP, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

Identification and Structure:

  • Generic Name: this compound
  • Drug Class: Mineralocorticoid
  • Chemical Structure: A derivative of desoxycorticosterone, DOCP is characterized by its stability in air and low solubility in water, which influences its pharmacokinetics and administration routes.

Mechanism of Action:
DOCP acts primarily through the mineralocorticoid receptor (MR), leading to:

  • Increased sodium reabsorption and potassium excretion in the kidneys.
  • Enhanced blood volume and extracellular fluid retention.
  • Regulation of electrolyte balance, which is crucial for maintaining homeostasis in patients with adrenal insufficiency .

Electrolyte Regulation

The primary biological activity of DOCP involves the modulation of sodium and potassium levels:

  • Sodium Retention: Increases serum sodium concentrations, leading to improved blood pressure and volume status.
  • Potassium Excretion: Promotes renal excretion of potassium, which is critical in preventing hyperkalemia in hypoadrenocorticism patients .

Clinical Efficacy

Several studies have evaluated the effectiveness of DOCP in managing Addison's disease in dogs:

  • Standard vs. Low-Dose Protocols:
    • A randomized controlled trial demonstrated that low-dose DOCP (1.1 mg/kg) was as effective as standard doses (2.2 mg/kg) in managing clinical signs of hypoadrenocorticism while reducing costs .
    • Normalization of serum sodium and potassium levels was achieved with both dosing regimens.
  • Long-Term Management:
    • A study involving 53 dogs indicated that DOCP could maintain stable electrolyte levels for over 30 days, suggesting a longer duration of action than previously understood .

Safety Profile

Adverse Effects:
While generally well-tolerated, potential side effects include:

  • Hypertension due to excessive sodium retention.
  • Hypokalemia from increased potassium excretion.
  • Rare hypersensitivity reactions .

Monitoring Recommendations:
Veterinarians are advised to monitor electrolyte levels regularly to adjust dosing as necessary and prevent complications associated with mineralocorticoid therapy.

Comparative Analysis

Parameter Standard Dose (2.2 mg/kg) Low Dose (1.1 mg/kg)
Serum Sodium LevelsIncreasedComparable
Serum Potassium LevelsDecreasedComparable
CostHigherLower
Duration of ActionApproximately 30 daysApproximately 30 days

Case Study 1: Efficacy in Newly Diagnosed Patients

In a clinical trial involving newly diagnosed dogs with primary hypoadrenocorticism, both standard and low-dose protocols were assessed for their ability to manage symptoms effectively. The results indicated that both protocols successfully normalized electrolyte levels without significant adverse effects .

Case Study 2: Long-Term Treatment Outcomes

A retrospective study evaluated the long-term outcomes of dogs treated with DOCP over several months. The findings suggested that individualized dosing based on clinical response led to optimal management of Addison's disease with minimal side effects .

Eigenschaften

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIQBFMTVCINR-WWMZEODYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046036
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Desoxycorticosterone Pivalate binds to the mineralocorticoid receptor. Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation. Desoxycorticosterone pivalate exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex. This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA. The steroid hormones appear to induce transcription and synthesis of specific proteins, which produce the physiological effects seen after administration.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

808-48-0
Record name Desoxycorticosterone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxycorticosterone pivalate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desoxycortone pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESOXYCORTICOSTERONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxycorticosterone pivalate
Reactant of Route 2
Reactant of Route 2
Desoxycorticosterone pivalate
Reactant of Route 3
Reactant of Route 3
Desoxycorticosterone pivalate
Reactant of Route 4
Desoxycorticosterone pivalate
Reactant of Route 5
Desoxycorticosterone pivalate
Reactant of Route 6
Reactant of Route 6
Desoxycorticosterone pivalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.